1,2-Pentanediol

Catalog No.
S601495
CAS No.
5343-92-0
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Pentanediol

CAS Number

5343-92-0

Product Name

1,2-Pentanediol

IUPAC Name

pentane-1,2-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3

InChI Key

WCVRQHFDJLLWFE-UHFFFAOYSA-N

SMILES

CCCC(CO)O

Synonyms

(±)-Pentane-1,2-diol; 1,2-Dihydroxypentane; 1,2-Pentylene Glycol; Diol PD; Hydrolite 5; NSC 513

Canonical SMILES

CCCC(CO)O

The exact mass of the compound 1,2-Pentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Pentanediol is a short-chain linear diol widely utilized in cosmetic, personal care, and dermatological formulations. It serves multiple functions, including as a solvent, a skin-hydrating humectant, and, critically, as an antimicrobial agent and preservative booster. Its amphiphilic nature, with solubility in both water and cosmetic esters, makes it a versatile component for stabilizing emulsions and solubilizing active ingredients. Unlike many traditional preservatives, its efficacy is largely pH-independent, providing broad formulation flexibility.

Substituting 1,2-Pentanediol with other glycols based on cost or availability introduces significant performance risks. Positional isomers, such as 1,5-pentanediol, lack the vicinal diol structure essential for comparable antimicrobial activity. Shorter-chain glycols like propylene glycol may not offer the same broad-spectrum antimicrobial boosting and can impart undesirable sensory characteristics, such as stickiness. Longer-chain 1,2-alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol) can offer higher antimicrobial potency but often at the cost of reduced water solubility and a greater negative impact on formulation stability, such as emulsion viscosity. Therefore, each diol occupies a distinct performance space, making 1,2-Pentanediol a specific choice for balancing efficacy, formulation stability, and sensory profile.

Superior Formulation Stability: Lower Impact on Emulsion Viscosity Compared to Longer-Chain Diols

In a comparative study using a nonionic hydrophilic cream (NHC), the addition of 1,2-alkanediols was shown to reduce the consistency of the final formulation. However, the magnitude of this effect is directly linked to alkyl chain length. The formulation containing 5% 1,2-pentanediol exhibited a significantly higher flow point (a measure of viscosity) than creams containing 3% 1,2-hexanediol or 1% 1,2-octanediol, indicating a smaller disruptive impact on the emulsion's structure.

Evidence DimensionFlow Point (Viscosity) of Nonionic Hydrophilic Cream
Target Compound DataFormulation with 5% 1,2-Pentanediol showed a flow point similar to a branched-chain diol (2-methyl-2,4-pentanediol).
Comparator Or BaselineFormulation with 3% 1,2-Hexanediol had a clearly reduced flow point; Formulation with 1% 1,2-Octanediol had the lowest flow point (highest impact).
Quantified Difference1,2-Pentanediol demonstrated a lower impact on viscosity compared to its longer-chain, more amphiphilic analogs, 1,2-hexanediol and 1,2-octanediol.
ConditionsRheological measurement of a nonionic hydrophilic cream (NHC) after incorporation of various alkanediols.

For formulators, this means greater latitude in maintaining the desired product texture and stability, a critical factor for processability and end-product quality.

Balanced Antimicrobial Efficacy: Effective Broad-Spectrum Activity and Potent Synergies

While longer-chain diols can show higher potency against specific microbes, 1,2-Pentanediol provides a more balanced profile critical for broad applicability. In a preservative efficacy test according to the European Pharmacopoeia, a cream with 5% 1,2-pentanediol met Criterion A for bacteria and yeast but only Criterion B for the mold *Aspergillus brasiliensis*. However, this specific gap was fully compensated by the addition of just 0.05% sorbic acid, demonstrating a powerful synergistic effect that allows for minimal use of traditional preservatives. In a separate study, a complex containing 1,2-Pentanediol with glyceryl undecylenate and glyceryl caprylate showed superior antimicrobial activity and stability compared to the same complex made with 1,3-propanediol or 1,3-butanediol.

Evidence DimensionAntimicrobial Efficacy & Synergy
Target Compound DataAt 5%, meets Ph.Eur. Criterion A for bacteria/yeast and B for mold; weakness against mold is eliminated with 0.05% sorbic acid. Superior performance in a preservative complex.
Comparator Or Baseline3% 1,2-Hexanediol and 1% 1,2-Octanediol met Criterion A for all tested strains but with greater impact on formulation viscosity. Complexes with 1,3-propanediol and 1,3-butanediol showed lower activity and stability.
Quantified DifferenceDemonstrates potent synergy, enabling robust preservation with significantly reduced concentrations of traditional preservatives compared to relying on a single agent.
ConditionsPreservative efficacy testing (Ph.Eur. 5.1.3) in a nonionic hydrophilic cream and stability/activity testing of a preservative complex.

This allows for the creation of robust, minimally preserved, or 'preservative-free' marketed products by using 1,2-Pentanediol to boost other agents, a key driver for modern cosmetic procurement.

Enhanced Sensory Profile: Reduces Formulation Tackiness Compared to Common Glycols

In cosmetic compositions containing an aqueous dispersion of film-forming polymers, 1,2-Pentanediol serves a dual role. Beyond its antimicrobial properties, it functions as a plasticizer for the polymer. This plasticizing effect allows formulators to limit the use of other conventional glycols, such as propylene glycol or glycerol, which are often added for the same purpose. A direct benefit of this substitution is a reduction in the undesirable 'sticky feel' of the final composition, improving the end-user's sensory experience.

Evidence DimensionSensory Feel in Film-Former Formulations
Target Compound DataActs as a polymer plasticizer, allowing for reduced use of other glycols.
Comparator Or BaselineConventional plasticizers such as glycerol and propylene glycol.
Quantified DifferenceQualitatively reduces the sticky feel of the composition compared to formulations relying on higher concentrations of other glycols.
ConditionsAqueous dispersion of film-forming polymer particles in a cosmetic or dermatological composition.

Procuring 1,2-Pentanediol enables the development of products with superior tactile properties and consumer acceptance without compromising stability or preservation.

Development of 'Preservative-Free' or Minimally Preserved Cosmetic Formulations

For creating products marketed as 'preservative-free' or for sensitive skin, 1,2-Pentanediol is a primary choice. Its ability to act synergistically with other multifunctional ingredients or very low levels of traditional preservatives allows formulators to achieve robust microbial protection while minimizing irritancy potential and simplifying ingredient lists.

Stabilizing High-Performance Emulsions with Specific Textural Requirements

In complex emulsions like serums and creams where final viscosity and texture are critical quality attributes, 1,2-Pentanediol is the preferred diol. Its lower impact on emulsion consistency compared to longer-chain alternatives like 1,2-hexanediol ensures that target rheological profiles are met without compromising antimicrobial protection, making it ideal for high-end skincare.

Formulating Non-Sticky, Film-Forming Products like Sunscreens and Makeup

In applications requiring a film-forming polymer, such as water-resistant sunscreens, foundations, or lip makeup, 1,2-Pentanediol provides preservation and improves the final product feel. By acting as a plasticizer, it allows for a reduction in other glycols known to cause tackiness, resulting in a more elegant and comfortable product for the consumer.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 1014 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 1014 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 956 of 1014 companies with hazard statement code(s):;
H304 (46.86%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H318 (43.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

5343-92-0

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

1,2-Pentanediol: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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